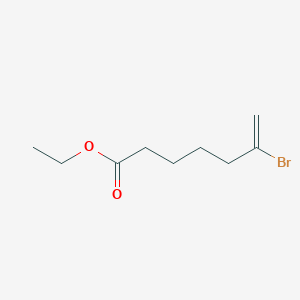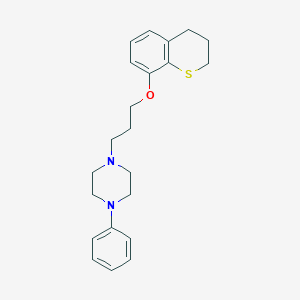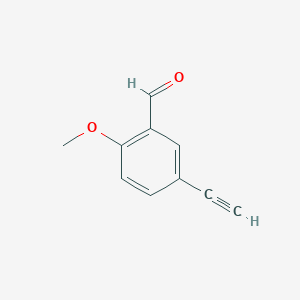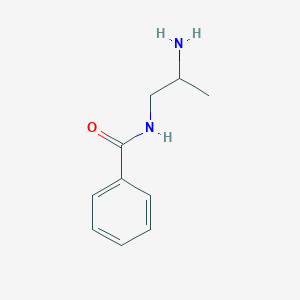
N-(2-aminopropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminopropyl)benzamide, also known as benzamidine, is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide and has a variety of applications in biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of N-(2-aminopropyl)benzamide is based on its ability to bind to the active site of serine proteases. The amino group of N-(2-aminopropyl)benzamide forms a hydrogen bond with the catalytic serine residue of the enzyme, while the benzene ring interacts with the hydrophobic pocket of the enzyme. This interaction blocks the access of substrate molecules to the active site, leading to inhibition of the enzyme activity.
Biochemische Und Physiologische Effekte
N-(2-aminopropyl)benzamide has a variety of biochemical and physiological effects depending on the target enzyme and the biological system. For example, it has been shown to inhibit the activity of thrombin and other coagulation factors, leading to anticoagulant effects. Benzamidine has also been shown to inhibit the activity of plasmin and other proteases involved in fibrinolysis, leading to procoagulant effects. In addition, N-(2-aminopropyl)benzamide has been shown to modulate the activity of various enzymes involved in inflammation, such as elastase and cathepsin G.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-aminopropyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in biological processes. It is also relatively stable and easy to handle, making it suitable for use in various experimental setups. However, N-(2-aminopropyl)benzamide has some limitations as well. It may have off-target effects on other enzymes or proteins, which can lead to unwanted effects. In addition, N-(2-aminopropyl)benzamide may have limited solubility in some solvents, which can affect its bioavailability and activity.
Zukünftige Richtungen
There are several future directions for research on N-(2-aminopropyl)benzamide. One direction is to explore the potential of N-(2-aminopropyl)benzamide as a therapeutic agent for various diseases. For example, N-(2-aminopropyl)benzamide has been shown to have anti-inflammatory effects in animal models of arthritis and asthma, suggesting that it may have potential as a new class of anti-inflammatory drugs. Another direction is to develop new analogs of N-(2-aminopropyl)benzamide with improved potency, selectivity, and bioavailability. This could lead to the discovery of new drugs for various diseases that are currently untreatable. Finally, further studies are needed to elucidate the molecular mechanisms of action of N-(2-aminopropyl)benzamide and its effects on various biological systems. This could lead to a better understanding of the role of serine proteases in health and disease, and the development of new strategies for their modulation.
Synthesemethoden
N-(2-aminopropyl)benzamide is synthesized by reacting benzoyl chloride with 1,3-diaminopropane in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(2-aminopropyl)benzamide, which can be purified by recrystallization or chromatography. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-aminopropyl)benzamide has been widely used in scientific research as a tool compound to study various biological processes. It is a potent inhibitor of serine proteases such as trypsin and thrombin, and it has been used to investigate the role of these enzymes in blood coagulation, fibrinolysis, and inflammation. Benzamidine has also been used as a substrate for proteases such as urokinase and plasmin, which are involved in cancer metastasis and tissue remodeling.
Eigenschaften
CAS-Nummer |
156747-40-9 |
|---|---|
Produktname |
N-(2-aminopropyl)benzamide |
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-(2-aminopropyl)benzamide |
InChI |
InChI=1S/C10H14N2O/c1-8(11)7-12-10(13)9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
FSZMJFKLTQSVQQ-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC=CC=C1)N |
Kanonische SMILES |
CC(CNC(=O)C1=CC=CC=C1)N |
Synonyme |
Benzamide, N-(2-aminopropyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
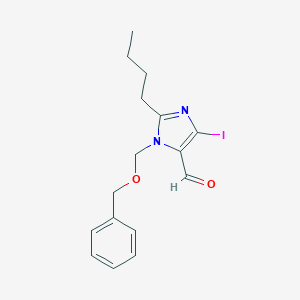
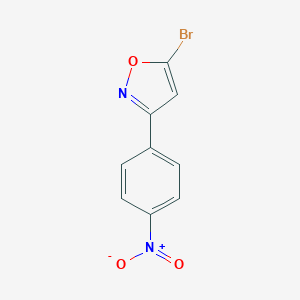
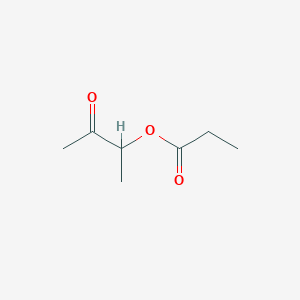
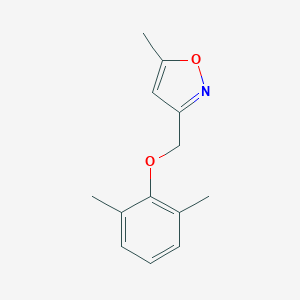
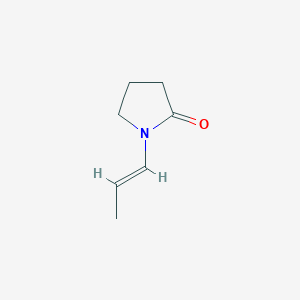
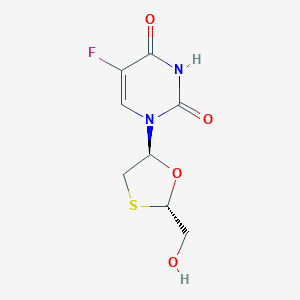
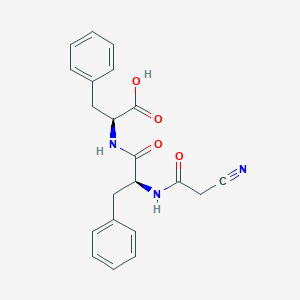
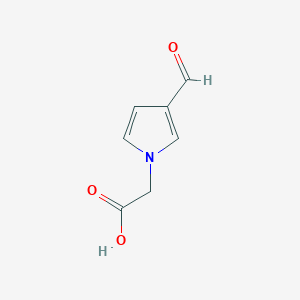
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
